N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
Overview
Description
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is a chemical compound with the molecular formula C14H15N5S and a molecular weight of 285.37 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an imidodicarbonimidic diamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide typically involves the reaction of 2-(phenylthio)aniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and temperatures around 0-25°C.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted phenylthio derivatives.
Scientific Research Applications
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes or receptors, modulating their activity. The imidodicarbonimidic diamide moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
- This compound derivatives
- Phenylthio-substituted imidodicarbonimidic diamides
Uniqueness
This compound is unique due to its specific combination of a phenylthio group and an imidodicarbonimidic diamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial purposes .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylsulfanylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c15-13(16)19-14(17)18-11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVJZJELFNVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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